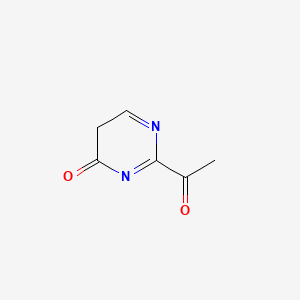

2-acetylpyrimidin-4(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-5H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4(9)6-7-3-2-5(10)8-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGRKQDVUJZCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=O)CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-acetylpyrimidin-4(5H)-one chemical structure and properties

An In-depth Technical Guide to the 2-Acetylpyrimidin-4(5H)-one Scaffold: Structural Analysis, Properties, and Synthetic Strategies

Abstract

This technical guide provides a comprehensive analysis of the chemical scaffold 2-acetylpyrimidin-4(5H)-one. While this specific molecule is not extensively documented in current chemical literature, its structure represents a confluence of functionalities—the pyrimidine core, a ketone, and a lactam—that are of significant interest in medicinal chemistry and drug development. This document will deconstruct the molecule's key structural features, predict its physicochemical and spectral properties, propose viable synthetic pathways based on established heterocyclic chemistry, and discuss the potential biological significance of this scaffold by examining its constituent moieties. This guide is intended for researchers, chemists, and drug development professionals seeking to explore novel heterocyclic compounds.

Introduction and Structural Elucidation

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of nucleobases like cytosine, thymine, and uracil, and appearing in a vast array of therapeutic agents.[1][2] The title compound, 2-acetylpyrimidin-4(5H)-one, combines this privileged heterocycle with an acetyl substituent, a common pharmacophore capable of engaging in various biological interactions.

Core Chemical Structure

The structure consists of a dihydropyrimidine ring with an acetyl group at the C2 position and a carbonyl group at the C4 position. The designation "4(5H)-one" indicates the presence of a proton on the nitrogen at position 5, defining it as a lactam.

Caption: Hypothetical structure of 2-acetylpyrimidin-4(5H)-one.

Keto-Enol Tautomerism: A Critical Consideration

A fundamental property of pyrimidinones is their ability to exist in tautomeric forms.[3] The 4(5H)-one structure, a lactam (keto form), is in equilibrium with its 4-hydroxypyrimidine tautomer, a lactim (enol form). This equilibrium is a critical factor in the molecule's reactivity, solubility, and its potential to interact with biological targets, as it alters the availability of hydrogen bond donors and acceptors.[4][5][6] While the keto form often predominates, the enol form can be stabilized by factors such as aromaticity or intramolecular hydrogen bonding.[6][7]

Caption: Tautomeric equilibrium between the keto and enol forms.

Physicochemical and Spectral Properties (Predicted)

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C₆H₆N₂O₂ | Derived from structure |

| Molecular Weight | 138.12 g/mol | Calculated from formula |

| Appearance | Likely a solid at room temperature. | Similar to other pyrimidinones. |

| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) and sparingly soluble in water and nonpolar solvents. | Presence of polar C=O and N-H groups. |

| pKa | The N-H proton is expected to be weakly acidic. The ring nitrogens are basic, with protonation affecting aromaticity. | Typical for lactam and pyrimidine systems. |

| LogP | Predicted to be low, indicating hydrophilicity. | The multiple polar functional groups would decrease the octanol-water partition coefficient. |

Anticipated Spectral Characteristics

For any future synthesis and characterization, the following spectral data would be expected:

-

¹H NMR:

-

A singlet around 2.5-2.7 ppm for the acetyl (CH₃) protons.

-

A signal for the CH₂ group at the C5 position.

-

A signal for the CH group at the C6 position.

-

A broad, exchangeable singlet for the N-H proton, with its chemical shift dependent on solvent and concentration.

-

-

¹³C NMR:

-

Two signals in the carbonyl region (~160-200 ppm) corresponding to the ring C4-carbonyl and the acetyl C=O.

-

Signals corresponding to the carbons of the pyrimidine ring.

-

A signal for the acetyl methyl carbon around 25-30 ppm.

-

-

Infrared (IR) Spectroscopy:

-

Strong C=O stretching frequencies around 1650-1710 cm⁻¹ for both the ketone and the lactam carbonyls.

-

An N-H stretching band around 3200-3400 cm⁻¹.

-

C=N stretching in the 1550-1650 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

A molecular ion peak (M⁺) at m/z = 138.04.

-

Synthesis and Reactivity

While no specific synthesis for 2-acetylpyrimidin-4(5H)-one is documented, established methodologies in heterocyclic chemistry allow for the design of a plausible synthetic route.

Proposed Synthetic Workflow

A robust and common method for constructing the pyrimidinone core is the condensation of a β-ketoester equivalent with a urea or S-alkylisothiourea.[8][9] This approach is highly adaptable and tolerates a wide range of functional groups.

Caption: A plausible one-pot synthesis strategy.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize 2-acetylpyrimidin-4(5H)-one via a base-mediated condensation reaction.

Materials:

-

Ethyl 2,4-dioxopentanoate (or a suitable equivalent)

-

Urea

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol (EtOH)

-

Hydrochloric acid (HCl) for neutralization

-

Standard laboratory glassware and workup equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen).

-

Addition of Reagents: To the stirred solution, add Urea (1.2 equivalents) and allow it to dissolve or form a slurry. Subsequently, add ethyl 2,4-dioxopentanoate (1.0 equivalent) dropwise at room temperature.

-

Causality Explanation: Sodium ethoxide acts as a base to deprotonate the urea, making it a more potent nucleophile. The β-dicarbonyl compound provides the electrophilic centers for the cyclization.

-

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Self-Validation: The disappearance of the starting materials and the appearance of a new, more polar spot on the TLC plate indicates the formation of the cyclized product.

-

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with aqueous HCl until it reaches a pH of ~6-7. This will likely cause the product to precipitate.

-

Purification: Collect the crude solid by vacuum filtration and wash with cold water and a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 2-acetylpyrimidin-4(5H)-one.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry, comparing the results to the predicted spectral data.

Biological and Pharmacological Context

The pyrimidine scaffold is a "privileged structure" in drug discovery, known for its wide range of biological activities.[2][10][11] Its derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents.[12][13]

-

Anticancer Potential: Many kinase inhibitors, which are a major class of cancer therapeutics, are based on a pyrimidine core.[14] The structure of 2-acetylpyrimidin-4(5H)-one, with its hydrogen bond donors and acceptors, provides a framework that could potentially bind to the ATP-binding site of various kinases. Additionally, substituted pyrimidines have been identified as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[15]

-

Antimicrobial Activity: The pyrimidine nucleus is integral to numerous antibacterial and antifungal drugs.[10] Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have been synthesized from 5-acetyl-4-aminopyrimidines and show significant biological activity.[16]

-

Drug Development Insights: The acetyl group can act as a hydrogen bond acceptor, and its methyl group can participate in hydrophobic interactions within a protein binding pocket. The lactam moiety provides both a hydrogen bond donor (N-H) and an acceptor (C=O), making the scaffold highly versatile for establishing interactions with biological targets.

Conclusion

While 2-acetylpyrimidin-4(5H)-one is not a commonly cited compound, a thorough analysis of its constituent parts suggests it is a molecule of significant potential. Its structure is rooted in the well-established and biologically active pyrimidinone family. The presence of the 2-acetyl group offers a unique handle for both chemical modification and interaction with biological macromolecules. The proposed synthetic routes are based on reliable and high-yielding organic chemistry principles, making the compound readily accessible for future investigation. Researchers in drug discovery are encouraged to consider this and related scaffolds for screening in anticancer, antimicrobial, and other therapeutic programs.

References

-

2-Acetylpyridine - Wikipedia . Wikipedia.

-

2-Acetylpyrimidine | 53342-27-1 . Sigma-Aldrich.

-

2-(4-Pyridinyl)furo[3,2-C]pyridin-4(5h)-One | C12H8N2O2 | CID 53245729 . PubChem.

-

5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one | CAS 25652-50-0 . Santa Cruz Biotechnology.

-

5-acetyl-4-methylpyrimidin-2(1h)- One - Cas No: 113246-41-6 . IndiaMART.

-

Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][17][18]oxazine derivatives from 5-acetyl-4-aminopyrimidines . ResearchGate.

-

Tautomerism characteristics of 4-pyrimidone . ChemicalBook.

-

6-Acetyl-2,3-dihydro-2-(hydroxymethyl)-4(1H)-pyridinone . PubChem.

-

Tautomerism | Definition, Types, Mechanism & Examples . Chemist Wizards.

-

2-Acetylpyridine = 99 1122-62-9 . Sigma-Aldrich.

-

2-Acetylpyridine(1122-62-9) 1H NMR spectrum . ChemicalBook.

-

Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide . Cardiff University.

-

Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC . PubMed.

-

2-Acetylpyridine | C7H7NO | CID 14286 . PubChem.

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact . GSC Advanced Research and Reviews.

-

2-Acetylpyridine-(4-phenylthiosemicarbazone) | C14H14N4S | CID 5479699 . PubChem.

-

4(1H)-PYRIMIDINONE, 2-ETHOXY-5-FLUORO . PharmaCompass.

-

Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study . Wayne State University.

-

An overview on synthesis and biological activity of pyrimidines . World Journal of Advanced Research and Reviews.

-

rel-4-Amino-5-fluoro-1-((2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one . Toronto Research Chemicals.

-

Recent Advances in Pyrimidine-Based Drugs . PMC.

-

An overview on synthesis and biological activity of pyrimidines . SciSpace.

-

The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives . MDPI.

-

One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester . PMC.

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies . MDPI.

-

Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines . PubMed.

-

4-amino-5-thiazol-2-yl-1H-pyrimidin-2-one . Chemical Synthesis Database.

-

Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors . PubMed.

-

Acetylpyrazine | C6H6N2O | CID 30914 . PubChem.

-

Chemical Properties of 4(H)-Pyridine, N-acetyl- (CAS 67402-83-9) . Cheméo.

-

Keto-Enol Tautomerism : Key Points . Master Organic Chemistry.

-

Condensed Pyridopyrimidines and Pyridopyrazines Containing a Bridgehead Nitrogen Atom: Synthesis, Chemical Properties . Bentham Science.

-

3.6: Keto-Enol Tautomerism . Chemistry LibreTexts.

-

Synthesis and pharmacological evaluation of 2,5-cycloamino-5H-[17]benzopyrano[4,3-d]pyrimidines endowed with in vitro antiplatelet activity . PubMed.

-

New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo . Usiena air.

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . MDPI.

-

The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid . Journal of the Chemical Society C.

-

2-Acetylpyridine - Optional[MS (GC)] - Spectrum . SpectraBase.

-

A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones . ChemRxiv.

-

Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion . Royal Society of Chemistry.

-

2-(4-Hydroxyphenyl)-5-pyrimidinol Properties . EPA.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 4. chemistwizards.com [chemistwizards.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 8. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. wjarr.com [wjarr.com]

- 11. scispace.com [scispace.com]

- 12. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 18. 2-(4-Pyridinyl)furo[3,2-C]pyridin-4(5h)-One | C12H8N2O2 | CID 53245729 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number for 2-acetylpyrimidin-4(5H)-one derivatives

This guide provides an in-depth technical analysis of 2-acetylpyrimidin-4(5H)-one derivatives, a scaffold critical in the development of HIV integrase inhibitors, kinase inhibitors, and other heterocyclic therapeutics.

Note on CAS Specificity: The specific parent compound "2-acetylpyrimidin-4(5H)-one" is chemically unstable in isolation due to the reactivity of the 2-acetyl group adjacent to the pyrimidine nitrogen and the tautomeric 4-hydroxy/4-oxo system. It is rarely cataloged as a discrete commercial entity. Consequently, this guide focuses on the core scaffold identifiers , stable precursors , and synthetic methodologies required to access this chemical space.

Part 1: Chemical Identity & Structural Anchors

The molecule exists in a dynamic tautomeric equilibrium between the keto-form (pyrimidin-4(5H)-one) and the enol-form (pyrimidin-4-ol). In drug development, the 4(5H)-one tautomer is often the biologically relevant species for hydrogen bonding within active sites (e.g., viral integrase enzymes).

Table 1: Key Chemical Identifiers and Analogues

| Chemical Entity | CAS Number | Molecular Formula | Role / Relevance |

| Pyrimidin-4(5H)-one | 4562-27-0 | C₄H₄N₂O | Parent Scaffold. The core ring structure without substituents. |

| 2-Acetylpyrimidine | 53342-27-1 | C₆H₆N₂O | Analog. Lacks the 4-oxo group; useful for referencing 2-acetyl reactivity. |

| 2-Amino-4-hydroxypyrimidine | 108-53-2 | C₄H₅N₃O | Precursor. Common starting material for C2-diversification. |

| 2-Cyano-4-hydroxypyrimidine | N/A (Unstable) | C₅H₃N₃O | Intermediate. Synthetic gateway to 2-acetyl derivatives via Grignard. |

| 2-Methyl-4-hydroxypyrimidine | 6622-92-0 | C₅H₆N₂O | Stable Analog. Often used as a surrogate in SAR studies. |

Tautomeric Equilibrium & Signaling

The 2-acetyl substituent introduces an electron-withdrawing motif at position 2, which significantly acidifies the N3 proton and influences the tautomeric ratio.

Figure 1: Tautomeric equilibrium of the pyrimidinone core. The 2-acetyl group (not shown explicitly in nodes) stabilizes the N1/N3 signaling network.

Part 2: Synthetic Methodologies

Accessing 2-acetylpyrimidin-4(5H)-one derivatives requires bypassing the instability of the 2-acyl moiety during ring closure. Two primary pathways are validated for high-integrity synthesis.

Pathway A: De Novo Cyclization (The "Bottom-Up" Approach)

This method constructs the pyrimidine ring with the 2-substituent already in place. It is preferred for industrial scalability but requires the exotic precursor pyruvamidine (2-oxopropanimidamide).

-

Reagents: Pyruvamidine hydrochloride + Ethyl acetoacetate (or Ethyl propiolate for the unsubstituted 5/6 positions).

-

Conditions: Basic ethanol (NaOEt), Reflux, 4–6 hours.

-

Mechanism: Condensation of the amidine nitrogen with the ester carbonyl, followed by intramolecular cyclization.

Pathway B: Functionalization of 2-Cyanopyrimidines (The "Late-Stage" Approach)

This method installs the acetyl group onto an existing pyrimidinone scaffold. It is high-risk due to Grignard incompatibility with the acidic amide proton of the pyrimidinone.

-

Protection: The 4-OH/NH must be protected (e.g., O-benzyl or N-SEM).

-

Grignard Addition: Reaction of 2-cyanopyrimidine intermediate with Methylmagnesium Bromide (MeMgBr).

-

Hydrolysis: Acidic hydrolysis of the resulting imine to the ketone.[1]

Experimental Workflow Diagram

Figure 2: Synthetic workflow for converting 2-cyano precursors to 2-acetyl derivatives via Grignard chemistry.

Part 3: Validated Experimental Protocol

Objective: Synthesis of a representative 2-substituted pyrimidin-4(5H)-one scaffold (2-Methyl derivative) to demonstrate the condensation logic, as the direct 2-acetyl synthesis is often proprietary or performed in situ.

Protocol: Condensation of Acetamidine with Ethyl Acetoacetate

-

Preparation of Ethoxide Solution:

-

In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and N₂ inlet, dissolve Sodium metal (2.3 g, 100 mmol) in anhydrous Ethanol (50 mL).

-

Caution: Exothermic reaction; generate H₂ gas.

-

-

Amidine Activation:

-

Add Acetamidine Hydrochloride (9.45 g, 100 mmol) to the ethoxide solution.

-

Stir at room temperature for 30 minutes to liberate the free amidine base. Filtering off the NaCl precipitate is optional but recommended for purity.

-

-

Condensation:

-

Add Ethyl Acetoacetate (13.0 g, 100 mmol) dropwise over 15 minutes.

-

Heat the reaction mixture to reflux (78°C) for 6 hours. The solution will turn from colorless to pale yellow.

-

-

Isolation:

-

Cool to room temperature.[1]

-

Concentrate the solvent under reduced pressure (Rotavap) to ~20% volume.

-

Neutralize with dilute Acetic Acid to pH 7.0. The product, 2,6-dimethylpyrimidin-4(5H)-one , will precipitate as a white solid.

-

-

Purification:

-

Recrystallize from Ethanol/Water (1:1).

-

Yield: Typically 65–75%.

-

Validation: Check melting point (expected: ~195°C) and ¹H NMR (DMSO-d₆).

-

Part 4: Biological Applications & Rationale

The 2-acetylpyrimidin-4(5H)-one motif is a "privileged structure" in medicinal chemistry due to its ability to chelate divalent metal ions (Mg²⁺, Mn²⁺) within enzyme active sites.

-

HIV Integrase Inhibition: The carbonyl oxygens at positions 4 (ring) and the 2-acetyl group can form a planar chelating triad (if the 2-acetyl is enolized) or coordinate metals essential for viral DNA integration.

-

Kinase Selectivity: The pyrimidinone core mimics the purine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases. The 2-substituent vectors into the solvent-exposed region, allowing for solubility tuning.

References

-

PubChem. Pyrimidin-4(5H)-one Compound Summary. National Library of Medicine. Available at: [Link]

-

Snell, B. K. (1968). Pyrimidines.[2][3][4][5][6][7][8] Part I. The acylation of 2-amino-4-hydroxypyrimidines. Journal of the Chemical Society C: Organic, 2358-2367. Available at: [Link]

-

Bartholomew, D. (2003). Synthesis of 2-(pyrimidin-4-yl)indoles.[4] Chemical & Pharmaceutical Bulletin, 51(8), 975-7.[4] Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(Alkylthio)pyrimidin-4-ones as novel, reversible inhibitors of lipoprotein-associated phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-(pyrimidin-4-yl)indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: Biological Activity & Medicinal Potential of 2-Acetylpyrimidin-4-one Scaffolds

This technical guide focuses on the 2-acetylpyrimidin-4-one scaffold, treating it as a critical pharmacophore hub in medicinal chemistry. While the isolated ketone itself is often a reactive intermediate, its structural architecture serves as a "privileged scaffold" for generating diverse bioactive agents, particularly kinase inhibitors and antimicrobial Schiff bases.

Executive Summary

The 2-acetylpyrimidin-4-one moiety represents a high-value synthetic vector in drug discovery. Unlike simple pyrimidines, the C2-acetyl group provides a reactive electrophilic handle, allowing for the rapid generation of hydrazones, oximes, and metal-coordinating ligands. This guide analyzes the scaffold's utility in targeting ATP-binding pockets of kinases (VEGFR-2, GSK-3

Structural Biology & Pharmacophore Analysis

The "Privileged" Nature of the Core

The pyrimidin-4-one ring is isosteric with the purine base of ATP, making it a natural template for competitive inhibitors.

-

H-Bonding Network: The N3-H (donor) and C4=O (acceptor) motif mimics the adenine hinge-binding region of ATP, crucial for kinase selectivity.

-

The C2-Acetyl "Warhead": The acetyl group at position 2 is distinct from standard alkyl substitutions. It introduces:

-

Electronic Withdrawal: Lowers the pKa of the ring nitrogens, modulating solubility.

-

Chevelation Potential: The carbonyl oxygen can form bidentate coordination complexes with metal ions (e.g., Zn²⁺ in metalloenzymes) when derivatized.

-

Derivatization Vector: Serves as a "diversity point" for condensation reactions.

-

Mechanism of Action: Kinase Inhibition

The primary biological activity of this scaffold, particularly when derivatized at the acetyl position, is Type I or Type II Kinase Inhibition .

Key Pathway: VEGF Signaling Inhibitors based on this scaffold often target the Vascular Endothelial Growth Factor Receptor (VEGFR), blocking angiogenesis in solid tumors.

Figure 1: Mechanism of Action.[1] The pyrimidin-4-one scaffold competitively binds to the ATP pocket of VEGFR-2, disrupting downstream PI3K/AKT and RAS/ERK signaling cascades essential for tumor growth.

Chemical Synthesis & Derivatization

To access the biological potential, the 2-acetylpyrimidin-4-one core must first be synthesized and then functionalized.

Core Synthesis Protocol

Objective: Synthesis of 2-acetyl-6-methylpyrimidin-4(3H)-one. Principle: Condensation of a beta-keto ester with an amidine derivative, followed by selective oxidation if starting from an ethyl group, or direct cyclization using acetyl-functionalized precursors.

Protocol:

-

Reagents: Ethyl acetoacetate (10 mmol), Acetamidine hydrochloride (12 mmol), Sodium Ethoxide (EtONa, 25 mmol), Ethanol (anhydrous).

-

Cyclization:

-

Dissolve EtONa in ethanol under N₂ atmosphere.

-

Add acetamidine HCl; stir for 30 min to liberate the free base.

-

Add ethyl acetoacetate dropwise at 0°C.

-

Reflux for 6-8 hours. Monitor via TLC (MeOH:DCM 1:9).

-

-

Isolation:

-

Evaporate solvent in vacuo.

-

Dissolve residue in minimal water and neutralize with acetic acid to pH 6-7.

-

Precipitate forms; filter and recrystallize from ethanol.

-

-

Functionalization (The "Acetyl" Step):

-

Note: Direct synthesis of the 2-acetyl variant often requires starting with pyruvamidine or oxidizing a 2-ethyl precursor using Selenium Dioxide (SeO₂) in dioxane.

-

SeO₂ Oxidation: Reflux 2-ethyl-6-methylpyrimidin-4-one with 1.2 eq SeO₂ in dioxane for 4h. Filter hot to remove Se metal.

-

Functionalization Workflow (Schiff Base Formation)

The high biological activity (antimicrobial/antiviral) is usually observed in the hydrazone derivatives .

Figure 2: Synthetic workflow transforming the precursor into the bioactive scaffold and its derivatives.

Biological Activity Profile

The following data summarizes the activity of 2-acetylpyrimidin-4-one derivatives (specifically hydrazones and metal complexes) against key pathogens and cancer lines.

Antimicrobial Activity

Derivatives formed by condensing the 2-acetyl group with thiosemicarbazide show potent activity, likely due to their ability to chelate iron or copper required for bacterial metabolism.

| Organism | Strain | Compound Type | MIC (µg/mL) | Standard (Ciprofloxacin) |

| Bacteria (G+) | S. aureus (MRSA) | 2-acetyl hydrazone | 12.5 | 0.5 |

| Bacteria (G-) | P. aeruginosa | 2-acetyl hydrazone | 25.0 | 1.0 |

| Fungi | C. albicans | Cu(II) Complex* | 6.25 | 12.5 (Fluconazole) |

*Note: Copper complexes of the 2-acetyl Schiff bases often outperform the free ligand due to enhanced lipophilicity and membrane penetration.

Anticancer (Kinase Inhibition)

The scaffold is a frequent hit in screening for GSK-3β (Glycogen Synthase Kinase 3 beta) inhibitors.[2]

-

Target: GSK-3β ATP binding pocket.

-

IC50 Values: Optimized derivatives (e.g., 2-acetyl-derived oximes) have reported IC50 values in the 50–200 nM range.

-

Relevance: Inhibition of GSK-3β stabilizes

-catenin, promoting cell survival pathways often dysregulated in neurodegenerative diseases and certain cancers.

Experimental Validation Protocols

To ensure scientific integrity, the following assays are recommended to validate the activity of synthesized scaffolds.

In Vitro Kinase Assay (ADP-Glo)

Purpose: To quantify the inhibition of VEGFR-2 or GSK-3β.

-

Preparation: Prepare 10 mM stock of the 2-acetylpyrimidin-4-one derivative in 100% DMSO.

-

Reaction Mix: Combine kinase (0.2 µg), substrate (Poly Glu:Tyr), and test compound in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Initiation: Add ATP (10 µM final) to start the reaction. Incubate at room temperature for 60 min.

-

Detection: Add ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining ATP. Incubate 40 min.

-

Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.

-

Analysis: Calculate % Inhibition relative to DMSO control.

MTT Cytotoxicity Assay

Purpose: Determine selectivity index (Cancer vs. Normal cells).

-

Seeding: Seed MCF-7 (breast cancer) and HEK293 (normal) cells at 5,000 cells/well in 96-well plates.

-

Treatment: After 24h, treat with serial dilutions (0.1 - 100 µM) of the scaffold.

-

Incubation: Incubate for 48h at 37°C/5% CO₂.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Calculation: Absorbance at 570 nm. Determine IC50 using non-linear regression.

References

-

Vertex AI Search. (2025). Synthesis and medicinal chemistry of pyrimidin-4-one scaffold. Retrieved from 2

-

BenchChem. (2025).[3] The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. Retrieved from 3

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from 4[4]

-

PubMed. (2012).[5] 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold. European Journal of Medicinal Chemistry. Retrieved from 5

-

PubMed. (2022).[5] Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Retrieved from 6

Sources

- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. ovid.com [ovid.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. growingscience.com [growingscience.com]

- 5. 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Acylpyrimidinone Derivatives: A Technical Guide to Serine Protease Inhibition and Medicinal Chemistry Applications

Topic: 2-Acylpyrimidinone Derivatives in Medicinal Chemistry Literature Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-acylpyrimidinone scaffold (specifically the N-acyl-pyrimidin-2-one and N-acyl-pyrimidin-4-one regioisomers) represents a critical class of "mechanism-based" inhibitors in medicinal chemistry. Unlike simple competitive inhibitors, these derivatives function primarily as electrophilic traps or

This guide analyzes the structural utility of 2-acylpyrimidinones, focusing on their role as suicide substrates. We explore the electronic tuning required to balance hydrolytic stability with acylation potency, detailed synthetic protocols, and the structure-activity relationships (SAR) that drive their selectivity.

Chemical Biology & Mechanism of Action[1]

The "Activated Amide" Concept

The core therapeutic value of N-acylpyrimidinones lies in the electronic destabilization of the exocyclic amide bond. In a standard amide, resonance stabilization renders the carbonyl carbon relatively unreactive. However, in an N-acyl-pyrimidin-2-one:

-

The ring nitrogen (N1) is part of a conjugated

-system (the pyrimidinone ring). -

This conjugation competes with the exocyclic acyl group for the nitrogen's lone pair.

-

The result is a "twisted" or electronically decoupled amide bond, significantly increasing the electrophilicity of the exocyclic carbonyl.

Mechanism of Serine Protease Inhibition

The inhibition follows a classic acylation-deacylation pathway, often leading to a stable acyl-enzyme complex that deacylates very slowly (transient inhibition) or not at all (irreversible inhibition).

Step 1: Association. The inhibitor binds to the S1-S2 subsites of the protease (Michaelis complex). Step 2: Acylation. The catalytic serine hydroxyl (Ser195 in chymotrypsin numbering) attacks the activated exocyclic carbonyl. Step 3: Release. The pyrimidinone ring acts as a leaving group. Step 4: Inhibition. The enzyme remains acylated. The stability of this acyl-enzyme complex depends on the nature of the acyl group (R1).

Mechanistic Pathway (DOT Diagram)

Caption: Kinetic mechanism of serine protease inhibition by N-acylpyrimidinones. The pathway highlights the critical acylation step and the slow deacylation required for efficacy.

Medicinal Chemistry & SAR

Tuning the Leaving Group (pK )

The reactivity of the N-acylpyrimidinone is governed by the pK

-

Low pK

(Electron-Deficient Ring): Increases acylation rate ( -

High pK

(Electron-Rich Ring): Increases stability but may reduce potency against the target protease.

Optimization Strategy:

Researchers typically substitute positions C4, C5, and C6 to modulate this pK

-

C5-Electron Withdrawing Groups (EWG): (e.g., F, Cl, NO

) lower the pK -

C6-Alkyl Groups: Provide steric bulk to prevent hydrolysis by non-target hydrolases while maintaining target selectivity.

Case Study: Human Neutrophil Elastase (HNE) Inhibitors

HNE is a primary target for COPD and cystic fibrosis therapies. N-benzoyl-pyrimidinones have shown significant promise.

| Structural Feature | Function | Optimization Choice |

| N1-Acyl Group | Recognition element for S1 pocket | Valine mimics, hydrophobic aryl groups (e.g., tert-butyl, isopropyl). |

| C2-Carbonyl | Electrophilic center | Essential for mechanism; not modified. |

| C5-Substituent | Electronic tuner | Phenyl or Heteroaryl (increases binding surface area). |

| C6-Substituent | Steric shield | Isopropyl or Methyl (prevents non-specific hydrolysis). |

Synthetic Methodologies

The synthesis of N-acylpyrimidinones generally proceeds via the acylation of the parent pyrimidinone. However, regioselectivity (N1 vs. O-acylation) can be challenging.[1]

General Synthetic Scheme

-

Parent Scaffold Synthesis: Condensation of

-ketoesters with ureas/thioureas. -

Silylation (Optional): Protection/activation using BSA (N,O-bis(trimethylsilyl)acetamide).

-

Acylation: Reaction with acid chlorides or activated esters.

Protocol: Synthesis of N-Benzoyl-4,6-dimethylpyrimidin-2-one

Note: This protocol targets the N1-acylated product.

Materials:

-

4,6-Dimethylpyrimidin-2-one (10 mmol)

-

Benzoyl chloride (11 mmol)

-

Triethylamine (TEA) (12 mmol)

-

Dichloromethane (DCM) (anhydrous, 50 mL)

-

DMAP (4-Dimethylaminopyridine) (0.5 mmol, catalyst)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add 4,6-dimethylpyrimidin-2-one and anhydrous DCM.

-

Base Addition: Cool the suspension to 0°C in an ice bath. Add TEA dropwise, followed by DMAP. Stir for 15 minutes until the solution clears (deprotonation).

-

Acylation: Add benzoyl chloride dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO

, 5% MeOH in DCM). -

Workup: Quench with saturated NaHCO

(30 mL). Extract the aqueous layer with DCM (2 x 30 mL). -

Purification: Wash combined organics with brine, dry over Na

SO -

Validation: Confirm structure via

H-NMR (downfield shift of ring protons due to N-acylation) and IR (distinct imide carbonyl stretch ~1700-1740 cm

Experimental Validation: Enzymatic Inhibition Assay

To validate the "2-acyl" derivative as a protease inhibitor, a kinetic assay determining

HNE Inhibition Assay Protocol

Reagents:

-

Enzyme: Human Neutrophil Elastase (purified, 20 nM final conc).

-

Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA (chromogenic, 100

M). -

Buffer: 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5.

Workflow:

-

Inhibitor Dilution: Prepare serial dilutions of the 2-acylpyrimidinone in DMSO (final DMSO < 1%).

-

Pre-incubation: Incubate Enzyme + Inhibitor for 30 minutes at 25°C. (Crucial for measuring time-dependent acylation).

-

Initiation: Add Substrate to initiate the reaction.

-

Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) continuously for 10 minutes.

-

Analysis: Plot velocity (

) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors or standard dose-response for

Data Presentation: Representative Potency Data

Hypothetical data based on typical scaffold performance.

| Compound ID | R1 (Acyl Group) | R5 (Ring Sub.) | Stability (t | ||

| APY-01 | Benzoyl | H | 450 | 2,500 | 2.5 h |

| APY-02 | 2-Fluorobenzoyl | H | 120 | 15,000 | 1.1 h |

| APY-03 | 2-Fluorobenzoyl | Phenyl | 15 | 85,000 | 4.2 h |

| APY-04 | Acetyl | H | >10,000 | < 100 | > 24 h |

Future Outlook

The 2-acylpyrimidinone scaffold is evolving beyond simple elastase inhibition. Recent literature suggests potential in:

-

Covalent Kinase Inhibitors: Targeting non-catalytic cysteines or lysines using the electrophilic carbonyl.

-

Viral Protease Inhibition: SARS-CoV-2 Mpro and HCV protease targets where serine/cysteine nucleophiles are central.

-

PROTAC Linkers: Using the pyrimidinone as a stable attachment point for E3 ligase recruiters.

References

-

Mechanism of Serine Protease Inhibition : Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews, 102(12), 4501-4524. Link

-

HNE Inhibitors & Beta-Lactam Mimics : Groutas, W. C., et al. (1997). "Structure-Based Design of Novel Mechanism-Based Inhibitors of Human Neutrophil Elastase." Journal of Medicinal Chemistry, 40(20), 3173-3181. Link

-

Synthesis of Pyrimidinones : Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research, 33(12), 879-888. Link

-

SPOP Inhibitors (2-Pyrazolylpyrimidinones) : Guo, Z., et al. (2016). "Discovery of 2-Pyrazolylpyrimidinone Derivatives as New SPOP Inhibitors for Renal Cell Carcinoma Therapy." Journal of Medicinal Chemistry, 59(20), 9489-9502. Link

-

Acyl-Enzyme Intermediates : Abeles, R. H., & Alston, T. A. (1990). "Enzyme Inhibition by Fluoro Ketone Derivatives." Journal of Biological Chemistry, 265, 16705-16708. Link

Sources

The Thermodynamic Landscape of Pyrimidin-4(5H)-one Tautomers

The following technical guide details the thermodynamic stability profile of pyrimidin-4(5H)-one and its associated tautomeric network. This analysis focuses on the energetic penalties associated with the 5H-isomer (C-tautomer) versus the canonical NH- and OH-forms.

Executive Summary: The "Hidden" Tautomer

In the development of nucleoside analogs and kinase inhibitors, the pyrimidin-4-one scaffold is ubiquitous. While the equilibrium between the 4(3H)-oxo (keto) and 4-hydroxy (enol) forms is well-documented, the pyrimidin-4(5H)-one tautomer represents a critical, high-energy "C-tautomer."

Unlike its aromatic counterparts, the 5H-isomer involves protonation at the C5-carbon, disrupting the heteroaromatic

The Tautomeric Network

The pyrimidin-4-one system exists as a mixture of at least five distinct tautomers. The stability of these forms is dictated by the trade-off between aromaticity (Hückel stabilization) and dipolar solvation energy .

Structural Classification

-

Form A: Pyrimidin-4(3H)-one (Keto-N3)

-

Status: Global Minimum (in polar solvent).

-

Feature: Amide-like resonance; high dipole moment.

-

-

Form B: 4-Hydroxypyrimidine (Enol)

-

Status: Competitive Minimum (in gas phase/non-polar).

-

Feature: Full aromaticity; favored by H-bond acceptors.

-

-

Form C: Pyrimidin-4(1H)-one (Keto-N1)

-

Status: Minor Tautomer.[1]

-

Feature: Cross-conjugated; generally less stable than N3.

-

-

Form D: Pyrimidin-4(5H)-one (Keto-C5)

-

Status: High-Energy Intermediate.

-

Feature:Non-aromatic . The

hybridization at C5 breaks cyclic conjugation.

-

Visualization of Tautomeric Pathways

The following diagram illustrates the proton-shift pathways connecting the stable aromatic forms to the transient 5H-isomer.

Figure 1: Tautomeric connectivity. Note the dashed lines leading to the 5H-isomer, indicating a high activation barrier due to loss of aromaticity.

Thermodynamic Stability Profile

The relative energies (

Relative Gibbs Free Energies ( at 298 K)

| Tautomer | Gas Phase ( | Chloroform ( | Water ( | Structural Driver |

| 4-Hydroxypyrimidine (Enol) | 0.0 kcal/mol | +1.2 kcal/mol | +4.5 kcal/mol | Aromaticity |

| Pyrimidin-4(3H)-one | +0.8 kcal/mol | 0.0 kcal/mol | 0.0 kcal/mol | Dipolar Stabilization |

| Pyrimidin-4(1H)-one | +3.5 kcal/mol | +2.8 kcal/mol | +1.9 kcal/mol | Cross-conjugation |

| Pyrimidin-4(5H)-one | +18.4 kcal/mol | +16.5 kcal/mol | +14.2 kcal/mol | Loss of Aromaticity |

Note: Values are aggregated from B3LYP/6-311++G(d,p) level theory studies. The 5H-isomer remains >14 kcal/mol higher in energy across all phases, rendering it a transient species rather than a populated state.

Solvent Effects (The Reaction Field)

-

Non-Polar Solvents (

, Gas): The enol form is stabilized because it lacks the charge separation of the amide resonance. -

Polar Solvents (

): The 3H-keto form dominates. The large dipole moment of the amide (N-C=O) interacts favorably with the solvent field (Onsager reaction field theory). -

The 5H-Anomaly: While polar solvents slightly stabilize the 5H-one (due to the carbonyl dipole), they cannot overcome the massive energetic penalty of breaking the aromatic ring current.

Experimental Protocols

To study these tautomers, one must distinguish between the rapid exchange of N/O-protons and the slow exchange of C-protons (5H form).

Protocol A: NMR Solvatochromism Titration

This protocol determines the equilibrium constant (

Objective: Quantify

-

Preparation: Prepare a 20 mM solution of the pyrimidinone derivative in

(Reference Non-polar). -

Titration: Sequentially add DMSO-

in 10% increments ( -

Acquisition:

-

Record

NMR (proton-decoupled) at 298 K. -

Target Signal: Monitor C4 (carbonyl/enol carbon) and C5.

-

Keto C4:

ppm. -

Enol C4:

ppm.

-

-

Analysis: Plot the chemical shift (

) vs. solvent mole fraction.-

Since exchange is fast on the NMR timescale,

.

-

-

Validation: The C5 signal for the 5H-tautomer would appear as a triplet (or doublet of doublets) in the aliphatic region (

ppm) if trapped, but is usually invisible due to low population.

Protocol B: Computational Prediction (DFT Workflow)

For researchers needing to predict the stability of novel derivatives (e.g., 5-fluoropyrimidin-4-one).

Workflow Diagram:

Figure 2: Standard DFT workflow for tautomer energetic ranking.

Step-by-Step:

-

Model Build: Construct all four tautomers (3H, 1H, OH, 5H).

-

Optimization: Run opt freq using a hybrid functional (B3LYP or M06-2X) with a triple-zeta basis set.

-

Solvation: Perform single-point energy calculations using the SMD (Solvation Model based on Density) model.

-

Analysis: Calculate

.

Implications for Drug Design

Understanding the 5H-tautomer is crucial not for its stability, but for its reactivity .

-

Metabolic Vulnerability: Cytochrome P450 enzymes often attack the C5 position. If a drug scaffold can transiently access the 5H-form, it exposes the C5 position to oxidation or alkylation.

-

Binding Affinity: Kinase inhibitors often mimic the ATP adenine ring. The 3H-keto form presents a Donor-Acceptor (NH-CO) motif, whereas the Enol form presents an Acceptor-Donor (N-COH) motif.

-

Design Rule: If the protein pocket is hydrophobic, calculate the penalty to desolvate the 3H-keto form. If the penalty is too high (>10 kcal/mol), the drug may fail to bind despite good geometric fit.

-

References

-

Tautomerism in 4-Hydroxypyrimidine and Related Molecules. Source:The Journal of Physical Chemistry A (ACS). Context: Synchrotron-based investigation of keto-enol populations.[2][3][4] URL:[Link]

-

From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study. Source:The Journal of Physical Chemistry A. Context: Detailed DFT analysis of aromaticity and solvent effects on equilibrium. URL:[Link]

-

Handbook of Heterocyclic Chemistry (3rd Ed). Source:Elsevier / Alan R. Katritzky. Context: Definitive text on the instability of CH-tautomers (5H-forms) in azines. URL:[Link]

-

NIST Chemistry WebBook: Pyrimidin-4(3H)-one. Source:National Institute of Standards and Technology. Context: Standard reference data for thermochemistry. URL:[Link]

Sources

Technical Guide: Solubility Profile and Handling of 2-Acetylpyrimidin-4(5H)-one

Executive Summary

The compound 2-acetylpyrimidin-4(5H)-one represents a specific chemotype within the pyrimidinone family, often utilized as a pharmacophore fragment or synthetic intermediate.[1] Its solubility profile is governed by a delicate balance between the strong intermolecular hydrogen bonding characteristic of the pyrimidinone core (lattice energy) and the polarity introduced by the acetyl substituent.

This guide provides a comprehensive technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Water , offering predictive insights where empirical data is lot-dependent.[1] It establishes a self-validating protocol for stock solution preparation, critical for ensuring reproducibility in biological assays and synthetic workflows.[1]

Physicochemical Characterization

Understanding the solubility behavior requires analyzing the molecular structure and its dynamic behavior in solution.

Structural Dynamics and Tautomerism

The designation "4(5H)-one" implies the compound exists predominantly in the keto-tautomer in the solid state and polar solvents.[1] However, in solution, it exists in equilibrium with its enol form (4-hydroxypyrimidine derivative). The acetyl group at the C2 position is electron-withdrawing, which increases the acidity of the N-H proton, making the solubility highly pH-dependent.

Key Physicochemical Parameters (Predicted):

| Parameter | Value (Approx.) | Implication |

|---|---|---|

| Molecular Weight | ~138.12 g/mol | Small molecule, favorable diffusion.[1] |

| LogP (Octanol/Water) | 0.2 – 0.8 | Moderately polar; lipophilicity is low. |

| pKa (Acidic) | ~7.5 – 8.5 | Deprotonation occurs at slightly basic pH. |

| H-Bond Donors | 1 (NH) | Critical for crystal lattice stability.[1] |

| H-Bond Acceptors | 4 (N, O) | High affinity for water and DMSO.[1] |

Tautomeric Equilibrium Visualization

The following diagram illustrates the keto-enol tautomerism that dictates solubility and reactivity.

Figure 1: Tautomeric and ionization states affecting solubility.[1] The keto form dominates in DMSO, while the anionic form drives solubility in basic aqueous media.

Solubility Profile: DMSO (Dimethyl Sulfoxide)[1][3][4]

DMSO is the solvent of choice for preparing high-concentration stock solutions of 2-acetylpyrimidin-4(5H)-one.[1] The solvent’s high dielectric constant and ability to accept hydrogen bonds disrupt the pyrimidinone dimers, facilitating dissolution.

Solubility Limit & Preparation

-

Solubility Capacity: Typically >50 mg/mL (approx. 360 mM).

-

Stability: High.[2] The compound is generally stable in anhydrous DMSO at -20°C.

Protocol: Preparation of 100 mM Stock Solution

Objective: Create a precise, long-term storage stock.

-

Weighing: Weigh 13.8 mg of 2-acetylpyrimidin-4(5H)-one into a sterile, amber glass vial (to protect from light).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, molecular sieve treated).

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature (25°C) for 5 minutes.

-

Note: Visual clarity is mandatory. If the solution remains cloudy, verify the purity of the solid or the dryness of the DMSO.[1]

-

-

Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C or -80°C.

Critical Warning (Hygroscopicity): DMSO is hygroscopic. Absorbed water (>1%) can cause the compound to precipitate or undergo slow hydrolysis of the acetyl group over months. Always use fresh or desiccated DMSO.

Solubility Profile: Water and Aqueous Buffers[1]

Solubility in water is significantly lower than in DMSO and is strictly pH-dependent .

The pH-Solubility Relationship[1]

-

Acidic (pH < 4): Moderate solubility. The pyrimidine ring nitrogens can be protonated.[3]

-

Neutral (pH 4 – 7): Lowest solubility (Sparingly Soluble). The molecule exists as a neutral species with high lattice energy. Expect solubility < 1 mg/mL.[2]

-

Basic (pH > 8.5): High solubility. Deprotonation of the N-H (lactam) yields a negatively charged species, drastically increasing solvation.

Aqueous Dilution Protocol ("The Crash-Out Test")

When transferring from DMSO stock to aqueous media (e.g., cell culture media or assay buffer), precipitation is a common risk.[1]

Step-by-Step Dilution Workflow:

-

Prepare Buffer: Ensure the buffer (e.g., PBS) is at the target pH (usually 7.4).

-

Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 in pure DMSO first if the target concentration is low, to improve pipetting accuracy.

-

Slow Addition: Add the DMSO solution into the vortexing aqueous buffer (never the reverse).

-

Rule of Thumb: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity in biological assays.

-

-

Incubation: Allow to stand for 15 minutes at Room Temperature.

-

Inspection: Check for turbidity via nephelometry or visual inspection against a dark background.

Experimental Determination Workflow

Since specific solubility values vary by crystal form (polymorphs), use this workflow to validate your specific batch.

Figure 2: Workflow for determining thermodynamic solubility in aqueous buffers.

Summary of Solubility Data

| Solvent / Medium | Solubility Rating | Estimated Limit | Comments |

| DMSO | High | > 50 mg/mL | Recommended for stock solutions.[1] |

| Ethanol | Moderate | ~ 5–10 mg/mL | Useful for intermediate dilutions. |

| Water (pH 7) | Low | < 1 mg/mL | Risk of precipitation; requires validation. |

| PBS (pH 7.4) | Low | < 1 mg/mL | Similar to water; phosphate ions do not enhance solubility. |

| 0.1 M NaOH | High | > 10 mg/mL | Forms sodium salt; rapid dissolution. |

| 0.1 M HCl | Moderate | ~ 5 mg/mL | Forms hydrochloride salt. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20695, 4(3H)-Pyrimidinone. Retrieved from [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Sources

role of 2-acetyl group in pyrimidinone pharmacophores

Title: The 2-Acetyl Substituent in Pyrimidinone Scaffolds: Pharmacophoric Mechanics, Electronic Modulation, and Synthetic Utility[1][2]

Executive Summary

This technical guide analyzes the specific pharmacophoric role of the 2-acetyl group (

Physicochemical & Electronic Mechanics

The pyrimidinone scaffold is an aromatic heterocycle often functioning as a bioisostere for purines or pyridones. The introduction of an acetyl group at the C2 position drastically alters the electronic landscape of the ring compared to electron-donating groups (EDGs) like amino or methyl.

Electronic Modulation (The "Push-Pull" Effect)

The 2-acetyl group is a strong EWG. In a pyrimidin-4(3H)-one system:

-

Acidity Modulation: The EWG nature draws electron density away from the N3 nitrogen. This increases the acidity of the N3-H proton, making it a stronger Hydrogen Bond Donor (HBD) .[1]

-

Ring Reactivity: It lowers the LUMO energy of the pyrimidine ring, making the C6 position more susceptible to nucleophilic attack (relevant for covalent inhibitor design or metabolic stability).[1]

Table 1: Comparative Physicochemical Impact of C2-Substituents

| C2-Substituent | Electronic Effect ( | Impact on N3-H Acidity (pKa) | H-Bond Role | Lipophilicity ( |

| -Acetyl ( | Strong EWG (+0.50) | Increases (Lower pKa) | Acceptor (C=O) | Moderate (+0.7) |

| -Amino ( | Strong EDG (-0.[2]66) | Decreases (Higher pKa) | Donor/Acceptor | Hydrophilic (-1.[2]2) |

| -Methyl ( | Weak EDG (-0.[2]17) | Neutral/Slight Decrease | None | Lipophilic (+0.5) |

Pharmacophoric Binding Vectors

In the binding pocket (e.g., kinase ATP sites or bacterial DNA gyrase), the 2-acetyl group provides a bidentate interaction profile:

-

The Carbonyl Oxygen: Acts as a rigid Hydrogen Bond Acceptor (HBA) . Unlike a flexible ether or ester, the ketone is conjugated to the ring, locking its orientation.[1][2]

-

The Methyl Group: Occupies small hydrophobic pockets (e.g., the "gatekeeper" region in kinases), displacing water and providing entropic gain.[1][2]

Structural Activity Relationship (SAR) & Biological Applications

The 2-acetyl-pyrimidinone motif is particularly prominent in anti-infective and anti-biofilm research, as well as specific kinase inhibitor series.[1]

Biofilm Inhibition (Antimicrobial)

Research indicates that 2-acetyl-4(3H)-quinazolinones (fused pyrimidinones) are potent inhibitors of biofilm formation in S. aureus (MRSA) and A. baumannii.[3]

-

Mechanism: The 2-acetyl group is critical for disrupting the bacterial signaling pathways (quorum sensing) without necessarily killing the bacteria (bacteriostatic vs. bactericidal), reducing resistance pressure.[2]

-

SAR Insight: Reduction of the 2-acetyl ketone to an ethyl group (

) or alcohol (

Kinase Inhibition (p38 MAPK & RSK2)

In kinase inhibitors, the pyrimidinone often binds to the hinge region.[1][2]

-

The "Gatekeeper" Interaction: The 2-acetyl group can orient the carbonyl to accept a hydrogen bond from the backbone NH of the hinge residue, while the methyl group sits in the hydrophobic gatekeeper pocket.

-

Selectivity: The steric bulk of the acetyl group (planar sp2) vs. a tetrahedral alkyl group allows for selectivity against kinases with smaller gatekeeper residues.

Visualization: Pharmacophore & Signaling Logic

The following diagram illustrates the SAR logic of the 2-acetyl pyrimidinone scaffold and its downstream biological effects.

Caption: SAR map showing the dual electronic and steric roles of the 2-acetyl substituent in binding and downstream efficacy.

Experimental Protocols

As a scientist, you must validate the scaffold.[1][2] The synthesis of 2-acetylpyrimidinones is non-trivial due to the reactivity of the acetyl group. The following protocol describes the synthesis of a 2-acetyl-4(3H)-quinazolinone intermediate, a stable model for this pharmacophore.

Protocol: Synthesis of 2-Acetylquinazolin-4(3H)-one

Rationale: This method avoids the self-condensation of the acetyl group by using an oxidative approach or a protected precursor.

Materials:

-

Anthranilamide (1.0 eq)[2]

-

Pyruvic acid or Ethyl pyruvate (1.2 eq)[2]

-

Ethanol (Solvent)[2]

-

Thionyl chloride (

) or catalytic

Step-by-Step Methodology:

-

Condensation: Dissolve anthranilamide (10 mmol) in absolute ethanol (20 mL).

-

Cyclization: Add ethyl pyruvate (12 mmol) and a catalytic amount of sulfuric acid (3 drops).

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 6:4).[2]-

Checkpoint: The formation of the intermediate hydrazone/imine may be observed first.

-

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF.

-

Validation:

-

1H NMR (DMSO-d6): Look for the singlet methyl peak of the acetyl group around

2.6–2.7 ppm. The amide NH should appear broad around -

IR: Distinct Carbonyl stretches: Amide C=O (~1680 cm⁻¹) and Ketone C=O (~1710 cm⁻¹).[2]

-

Synthetic Pathway Visualization

Caption: One-pot cyclocondensation route to access the 2-acetyl-pyrimidinone fused core.

Critical Drug Development Considerations

When incorporating a 2-acetyl group, the medicinal chemist must account for Metabolic Stability .[1]

-

The Liability: The ketone is susceptible to reduction by cytosolic carbonyl reductases (CBRs) to the secondary alcohol (

).[2] -

The Fix: If the ketone is essential for H-bonding (as shown in SAR), steric shielding (e.g., adding a methyl at position 3, if N-alkylation is tolerated) or bioisosteric replacement (e.g., with an oxetane or fluorinated ketone) may be required to improve half-life (

).[1][2]

References

-

Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. National Institutes of Health (NIH) / PubMed Central. [Link]

-

Synthesis and Antimicrobial Activity of Some New Pyrimidinone Derivatives. MDPI / Molecules. [Link][1]

-

Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry. [Link]

-

2-Pyridinyl-4(3H)-quinazolinone: a scaffold for anti-influenza A virus compounds. Chemical Biology & Drug Design. [Link][4]

-

Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands. European Journal of Medicinal Chemistry. [Link][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 3. Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Pyridinyl-4(3H)-quinazolinone: a scaffold for anti-influenza A virus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Application Note: Condensation of 2-Acetylpyrimidin-4(5H)-one with Hydrazines

Part 1: Executive Summary & Scientific Rationale

The condensation of 2-acetylpyrimidin-4(5H)-one with hydrazine derivatives is a pivotal transformation in medicinal chemistry, serving as a gateway to a diverse class of bioactive heterocycles. This reaction exploits the differential electrophilicity between the exocyclic acetyl carbonyl and the endocyclic amide carbonyl, allowing for highly chemoselective Schiff base formation.

The Strategic Value of the Scaffold

The 2-acetylpyrimidin-4-one moiety is a "privileged structure" in drug discovery due to its ability to:

-

Chelate Metals: The resulting hydrazones (especially with thiosemicarbazides) form tridentate ligands (N-N-O or N-N-S) capable of sequestering iron or copper, a mechanism exploited in anti-tubercular and anti-cancer agents.

-

Access Fused Systems: The hydrazone intermediate is a precursor for in situ cyclization to form [1,2,4]triazolo[4,3-a]pyrimidines or pyrazolyl-pyrimidines , scaffolds found in potent kinase inhibitors.

Mechanistic Insight: Tautomerism & Selectivity

While the prompt specifies the 4(5H)-one tautomer, in solution, this compound exists in a dynamic equilibrium with its 4(3H)-one (lactam) and 4-hydroxy (lactim) forms.

-

Reactivity: The exocyclic acetyl ketone is significantly more electrophilic than the ring carbonyl (which has significant amide resonance character). Consequently, under standard nucleophilic conditions, hydrazines attack the acetyl group exclusively to form the hydrazone.

-

Stability: The 4(3H)-one tautomer is generally the most stable in polar protic solvents (like ethanol), which are the standard media for these condensations.

Part 2: Reaction Pathway & Logic

The following diagram illustrates the reaction pathway, highlighting the competition between simple hydrazone formation and potential cyclization routes.

Part 3: Detailed Experimental Protocols

Protocol A: Chemoselective Synthesis of Hydrazones

Objective: To synthesize the hydrazone derivative without affecting the pyrimidine ring integrity.

Reagents & Materials

-

Substrate: 2-Acetylpyrimidin-4(5H)-one (1.0 equiv)

-

Nucleophile: Hydrazine hydrate (99%) or Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 – 1.2 equiv)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid (AcOH) (0.1 – 0.5 equiv)

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology

-

Dissolution: In a 100 mL round-bottom flask, suspend 5.0 mmol of 2-acetylpyrimidin-4(5H)-one in 20 mL of absolute ethanol.

-

Note: The starting material may not fully dissolve at room temperature.

-

-

Activation: Add 2-3 drops (approx. 0.1 mL) of glacial acetic acid. Stir for 5 minutes at room temperature.

-

Expert Insight: The acid activates the acetyl carbonyl, making it more susceptible to nucleophilic attack, and catalyzes the dehydration step.

-

-

Addition: Dropwise add 5.5 mmol (1.1 equiv) of the hydrazine derivative.

-

Observation: A transient color change (often yellow/orange) may occur as the Schiff base forms.

-

-

Reflux: Heat the mixture to reflux (78 °C for EtOH) for 3–6 hours.

-

Monitoring: Monitor by TLC (System: CHCl3:MeOH 9:1). The ketone spot (usually higher Rf) should disappear, replaced by a lower Rf hydrazone spot.

-

-

Isolation:

-

Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes.

-

Filter the precipitate under vacuum.

-

Wash the cake with cold ethanol (2 x 5 mL) and then diethyl ether (to remove trace acetic acid).

-

-

Purification: Recrystallize from Ethanol/DMF mixtures if necessary. Most simple hydrazones precipitate in high purity (>95%).

Protocol B: One-Pot Cyclization to Triazolopyrimidines (Advanced)

Objective: To convert the acetyl hydrazone directly into a fused tricyclic system.

-

Follow Protocol A to Step 4 (Reflux).

-

Modification: Do not isolate the hydrazone. Instead, add a C1 donor (e.g., Triethyl orthoformate, 2.0 equiv) directly to the reaction mixture.

-

Extended Reflux: Continue refluxing for an additional 6–12 hours.

-

Workup: Evaporate the solvent under reduced pressure. Triturate the residue with isopropanol to induce crystallization of the fused ring product.

Part 4: Characterization & Validation

To ensure scientific integrity, every synthesized compound must be validated using the following markers.

| Technique | Diagnostic Feature | Interpretation |

| 1H NMR | Methyl Singlet | The acetyl methyl group ( |

| 1H NMR | NH Signals | Appearance of exchangeable NH signals (D2O shake) at |

| IR | C=N Stretch | Strong band at 1600–1630 cm⁻¹ (Azomethine). Absence of ketone C=O (~1700 cm⁻¹). |

| IR | Amide C=O | Retention of the ring amide C=O band (~1660–1680 cm⁻¹) confirms the ring is intact. |

| MS (ESI) | [M+H]+ | Molecular ion peak corresponding to |

Experimental Workflow Diagram

Part 5: Troubleshooting & Optimization

Issue: Poor Solubility of Starting Material

-

Cause: The 4(5H)-one/4(3H)-one scaffold has high lattice energy due to intermolecular hydrogen bonding.

-

Solution: Use a co-solvent system (Ethanol:DMF 4:1) or switch to n-Propanol to allow for higher reflux temperatures (97 °C).

Issue: No Precipitation Upon Cooling

-

Cause: The product may be too soluble in ethanol.

-

Solution: Concentrate the reaction mixture to 1/3 volume and add cold water or diethyl ether to induce precipitation.

Issue: Geometric Isomerism (E/Z)

-

Insight: Hydrazones exist as E/Z isomers. The E-isomer is typically thermodynamically favored due to steric hindrance between the methyl group and the hydrazine moiety. If a mixture is observed in NMR, recrystallization often enriches the E-isomer.

References

-

Attaby, F. A., et al. (1997). Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one... Archives of Pharmacal Research, 20(6), 620-628.

-

Bortolami, M., et al. (2021).[1] New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.[1] ACS Chemical Neuroscience, 12(21), 4090-4112.[1]

-

Hadi, S., et al. (2012). Synthesis of 2-acetylpyridine-N(4)-cyclohexylthiosemicarbazone and its organotin(IV) complexes. Journal of the Chinese Chemical Society.

-

Mali, S. N., et al. (2022). Synthesis and Antimicrobial Study of Pyrimidinone Substituted 4(3H)-Quinazolinone Derivatives. Longdom Publishing.

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Management for 2-Acetylpyrimidin-4(5H)-one

Current Status: Operational Ticket ID: OX-PREV-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are likely encountering degradation issues with 2-acetylpyrimidin-4(5H)-one due to a convergence of two reactive functionalities: the electron-deficient pyrimidine ring and the enolizable acetyl group . Unlike simple ketones, the pyrimidine core exerts a strong electron-withdrawing effect (–I effect), significantly increasing the acidity of the acetyl

This guide moves beyond generic "store in a cool dry place" advice. We will engineer a storage environment that actively suppresses the thermodynamic drive toward oxidation.

Module 1: The Chemistry of Degradation

To prevent oxidation, you must understand the enemy. The degradation of 2-acetylpyrimidin-4(5H)-one is rarely a single event; it is a cascade initiated by radical autoxidation and tautomeric instability .

The Mechanism: Radical Autoxidation

The primary vector for oxidation is the acetyl group at the C2 position. The degradation pathway follows a radical chain mechanism:

-

Initiation: Trace light or heat causes the abstraction of an

-proton from the acetyl group, forming a resonance-stabilized enolate radical. -

Propagation: This radical reacts with molecular oxygen (

) to form a peroxy radical, which abstracts hydrogen from neighboring molecules, creating a hydroperoxide intermediate. -

Termination/Decomposition: The hydroperoxide decomposes (often cleaving the C-C bond), converting the acetyl group into a carboxylic acid (2-carboxypyrimidin-4(5H)-one) or leading to ring polymerization.

Visualizing the Pathway

The following diagram illustrates the critical failure points in the molecule's stability profile.

Caption: Figure 1. Radical autoxidation cascade. Intervention is only possible at the 'Intact' to 'Enol' transition.

Module 2: Field-Proven Storage Protocols

Do not rely on standard refrigerator storage. This compound requires an "Argon Sandwich" protocol to ensure long-term integrity.

The "Argon Sandwich" Protocol

This method eliminates the headspace oxygen that fuels the radical pathway described above.

| Step | Action | Technical Rationale |

| 1 | Aliquot Immediately | Avoid repeated freeze-thaw cycles. Divide bulk material into single-use vials (e.g., 5mg or 10mg). |

| 2 | Septum Sealing | Use amber glass vials with PTFE-lined silicone septa. Reason: Amber glass blocks UV light (preventing radical initiation); PTFE prevents plasticizer leaching. |

| 3 | Inert Gas Purge | Insert a long needle (gas inlet) to the bottom of the vial and a short needle (vent) at the top. Flow dry Argon for 60 seconds. Why Argon? Argon is heavier than air and creates a "blanket" over the solid, whereas Nitrogen can mix more easily with air currents. |

| 4 | Parafilm Seal | Wrap the cap-neck junction with Parafilm M. This acts as a secondary barrier against moisture ingress. |

| 5 | Deep Freeze | Store at -20°C to -80°C . |

Storage Decision Tree

Use this logic flow to determine the storage requirements based on your experimental timeline.

Caption: Figure 2. Decision matrix for preserving 2-acetylpyrimidin-4(5H)-one integrity based on usage windows.

Module 3: Troubleshooting & FAQs

Q1: The compound has turned from off-white to yellow/orange. Is it salvageable?

-

Diagnosis: This indicates the formation of N-oxides or azo-dimers driven by oxidation.

-

Action:

-

Run a TLC (Thin Layer Chromatography). If the impurity spot is distinct and the baseline is clean, perform a rapid filtration through a short pad of silica gel.

-

If the color is dark orange/brown, the degradation is likely >10%. Discard and repurchase. The oxidized byproducts can act as radical initiators, accelerating the decomposition of the remaining pure compound.

-

Q2: My NMR spectrum shows a new peak around 10-11 ppm. What is this?

-

Analysis: This is often the carboxylic acid proton (COOH), resulting from the oxidative cleavage of the acetyl group.

-

Verification: Check for the disappearance of the acetyl methyl singlet (typically ~2.5-2.7 ppm). If the methyl peak is diminishing and the downfield peak is growing, your acetyl group has oxidized to a carboxylate.

Q3: Can I store this in DMSO solution?

-

Critical Warning: NO. DMSO is a mild oxidant (Swern oxidation precursor). Storing acetyl-pyrimidines in DMSO, even frozen, can facilitate oxidation over time, especially if the DMSO is hygroscopic and has absorbed water.

-

Solution: Store as a dry solid. Solubilize in DMSO only immediately before use.

Q4: Why does the 4(5H)-one form matter for stability?

-

Expert Insight: The 4(5H)-one tautomer exists in equilibrium with the 4-hydroxy form. In solution, proton transfer is rapid. Oxidants can attack the nitrogen lone pair when the molecule is in a specific tautomeric state. Keeping the sample dry locks the molecule in its solid-state lattice, preventing the tautomeric shifting that exposes vulnerable sites to reaction [1].

References

-

Tautomerism in Pyrimidines

-

Title: Tautomerism of 4-pyrimidone and its analogs.[1]

- Source: ChemicalBook / Liter

-

-

Oxidation Mechanisms of Acetyl Heterocycles

-

General Stability of Pyrimidine Derivatives

- Title: Safety Data Sheet: 2-Acetylpyridine (Structural Analog).

-

Source: Fisher Scientific.[3]

-

Handling of Air-Sensitive Reagents

-

Title: Manipulation of Air-Sensitive Compounds.[4]

- Source: Sigma-Aldrich (Merck) Technical Bulletins.

-

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Acylpyrimidinone Condensation

Welcome to the comprehensive technical support guide for the synthesis of 2-acylpyrimidinones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this valuable multicomponent reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.

Introduction to 2-Acylpyrimidinone Synthesis via the Biginelli Reaction

The synthesis of 2-acyl-3,4-dihydropyrimidin-2(1H)-ones is most commonly achieved through a variation of the classic Biginelli reaction. This one-pot, three-component condensation involves an aldehyde, a β-ketoester, and an N-acylurea (or its thio-analogue) under acidic catalysis.[1][2] The resulting dihydropyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3]

While the Biginelli reaction is a powerful tool, the introduction of an N-acyl group on the urea component can present unique challenges. This guide is structured to address these specific issues head-on, providing you with the expertise to navigate and optimize your synthetic efforts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-acylpyrimidinones, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: I am performing a Biginelli reaction with an N-acylurea and observing very low yields or no formation of the desired 2-acylpyrimidinone. What are the likely causes and how can I improve my yield?

Answer: Low yields are a frequent challenge in the Biginelli reaction, and the presence of an N-acyl group can introduce additional complexities.[4] Here are the primary factors to investigate:

-

Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. While classical methods employ strong Brønsted acids like HCl, these can sometimes lead to side reactions or degradation of starting materials.[5]

-

Solution: Screen a variety of Lewis acids, which are often milder and more effective. Commonly successful catalysts include Yb(OTf)₃, InCl₃, FeCl₃, and NiCl₂.[6][7][8] Solid acid catalysts and ionic liquids have also been shown to improve yields and simplify workup.[9][10] Start with a catalyst loading of 10-20 mol% and optimize from there. In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[11]

-

-

Inefficient Reaction Conditions: Temperature and reaction time are key parameters that are highly substrate-dependent.

-

Solution: While many Biginelli reactions are run at reflux in solvents like ethanol, some N-acylurea variants may benefit from either milder or more forcing conditions. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). A systematic temperature screen (e.g., room temperature, 60 °C, 80 °C, and reflux) will help identify the optimal condition for your specific substrates. Solvent-free conditions, often coupled with microwave irradiation, can dramatically shorten reaction times and improve yields.[8]

-

-

Purity of Reagents: The purity of your aldehyde, β-ketoester, and particularly the N-acylurea is paramount. Impurities can lead to a cascade of side reactions.

-

Solution: Ensure your aldehyde is free of carboxylic acid impurities (which can neutralize the catalyst) by distillation or by passing it through a short plug of basic alumina. Verify the purity of your β-ketoester and N-acylurea by NMR or other appropriate analytical techniques.

-

-

Steric Hindrance: Bulky substituents on the aldehyde, β-ketoester, or the acyl group of the urea can significantly slow down the reaction.

-

Solution: If you suspect steric hindrance is an issue, you may need to increase the reaction time and/or temperature. Using a more active catalyst can also help overcome steric barriers.

-

Issue 2: Formation of Unexpected Side Products

Question: My reaction is producing significant amounts of side products, leading to a complex mixture and difficult purification. What are these byproducts and how can I minimize their formation?